molecular formula C9H14Cl2N4O2 B1423029 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride CAS No. 1315367-42-0

5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride

Cat. No. B1423029
M. Wt: 281.14 g/mol
InChI Key: MYRSVOFSSYTXBC-UHFFFAOYSA-N
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Description

5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 . It is a powder in physical form .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride can be represented by the InChI code: 1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H .


Physical And Chemical Properties Analysis

5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a powder that is stored at room temperature . Its molecular weight is 281.14 .

Scientific Research Applications

  • Reactions and Synthesis :

    • 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is involved in the reactions of pyrimidines with amines and thiols, showcasing its potential in the synthesis of various compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
    • It also plays a role in the protonation of substituted thiophenes, contributing to understanding the substituent effects in chemical reactions (Noto, Gruttadauria, Dattolo, Arnone, Consiglio, & Spinelli, 1991).
  • Chemical Properties and Structural Studies :

    • Studies on its structural parameters and electronic and vibrational spectra, as part of research on molecular structures, offer insights into the compound's chemical properties and potential applications (Akbari & Bakhte-ei, 2013).
  • Applications in Organic Synthesis and Catalysis :

  • Biological Activities and Potential Applications :

    • Research has been conducted on pyrrolidine compounds, including 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride, to explore their biological activities, which could have implications for medical and industrial applications (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).

Safety And Hazards

The safety information for 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-nitro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRSVOFSSYTXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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